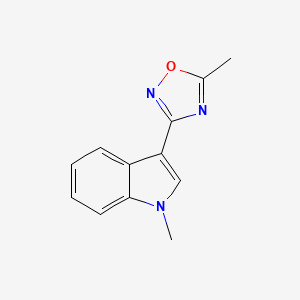
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while oxadiazoles are valued for their stability and diverse chemical reactivity. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid hydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxadiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives.
Scientific Research Applications
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-oxadiazole
- 3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-thiadiazole
Uniqueness
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the indole nitrogen and an oxadiazole ring. This structural combination enhances its stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-methyl-3-(1-methylindol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11N3O/c1-8-13-12(14-16-8)10-7-15(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 |
InChI Key |
LILJKQDJWHLMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
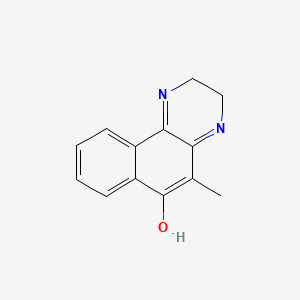
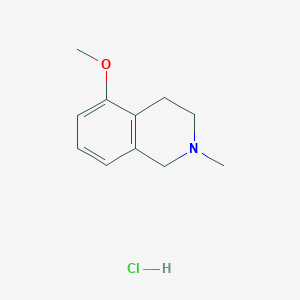
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
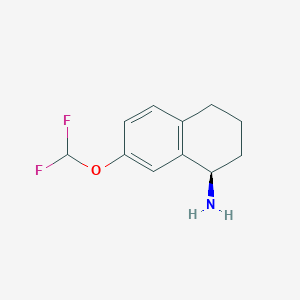
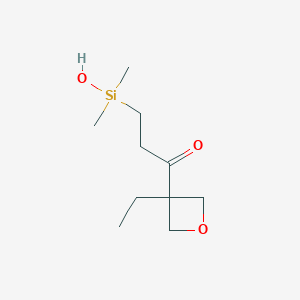

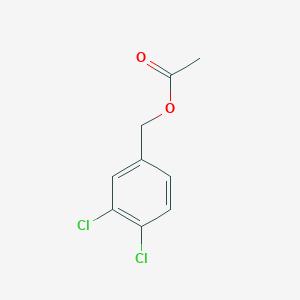

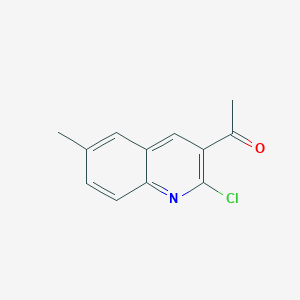
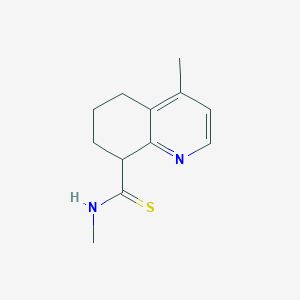
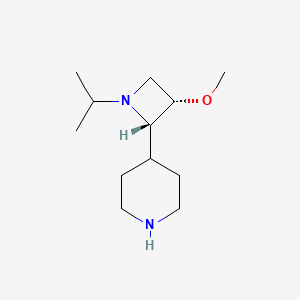
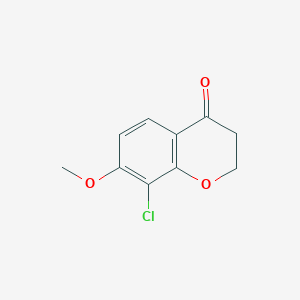
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
